molecular formula C21H29BO3Si B13152038 (2-(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)phenyl)methanol CAS No. 947515-75-5

(2-(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)phenyl)methanol

Cat. No.: B13152038
CAS No.: 947515-75-5
M. Wt: 368.4 g/mol
InChI Key: XFFRLNMYZWHOLZ-UHFFFAOYSA-N
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Description

(2-(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)phenyl)methanol is a complex organic compound that features a boronate ester group, a silyl group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)phenyl)methanol typically involves the following steps:

    Formation of the Boronate Ester: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the boronate ester.

    Introduction of the Silyl Group: The silyl group is introduced through a hydrosilylation reaction, where a silyl hydride reacts with an alkyne or alkene in the presence of a catalyst.

    Attachment of the Phenylmethanol Moiety: This step involves the reaction of the silyl-substituted boronate ester with a phenylmethanol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Biaryl compounds.

Scientific Research Applications

(2-(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)phenyl)methanol has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of (2-(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)phenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
  • (Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)benzene
  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylsilane

Uniqueness

(2-(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silyl)phenyl)methanol is unique due to the presence of both boronate ester and silyl groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

947515-75-5

Molecular Formula

C21H29BO3Si

Molecular Weight

368.4 g/mol

IUPAC Name

[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methanol

InChI

InChI=1S/C21H29BO3Si/c1-20(2)21(3,4)25-22(24-20)17-11-13-18(14-12-17)26(5,6)19-10-8-7-9-16(19)15-23/h7-14,23H,15H2,1-6H3

InChI Key

XFFRLNMYZWHOLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C3=CC=CC=C3CO

Origin of Product

United States

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